molecular formula C10H14N4O2 B1492165 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2090296-50-5

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No. B1492165
M. Wt: 222.24 g/mol
InChI Key: JRMDAZFLJFXYSF-UHFFFAOYSA-N
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Description

The compound “1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The presence of an acetyl group (-COCH3) and an aldehyde group (-CHO) can also be inferred from the name.

Scientific Research Applications

Synthesis and Derivative Formation

  • Carboannulation and Functionalization : The compound 1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, as a part of the 1,2,3-triazole class, is utilized in creating new derivatives of [1,2,3]triazolo[4,5-b]pyridine. This process involves the reaction with various cycloalkanones, acetylacetone, 1,3-cyclohexanediones, and malononitrile, leading to the formation of novel carboannulated and functionalized [1,2,3]triazolo[4,5-b]pyridines (Syrota et al., 2020).

Catalytic Applications

  • Formation of Schiff Bases and Aromatase Inhibitors : This compound serves as a starting material in synthesizing a series of potent 5α-reductase and aromatase inhibitors derived from 1,2,3-triazole derivatives. These inhibitors are synthesized by condensation with active methylene and different amino pyrazoles (El-Naggar et al., 2020).

Material Science Applications

  • Supramolecular Chains : The compound is used in the coordination of paramagnetic transition metal ions, leading to the formation of high nuclearity {Mn(III)25} barrel-like clusters. These clusters are linked via Na(+) cations into a 1D polymeric topology, exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

Medicinal Chemistry Applications

  • Antimicrobial Activity : A series of novel (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, synthesized by condensing 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes with 2,3-dihydro-1H-inden-1-one, demonstrate moderate to good antimicrobial activity (Swamy et al., 2019).

Chemical Synthesis

  • Synthesis of Functionalised 1,4-Dihydropyridines : The compound is used in the synthesis of a novel library of 1,2,4-triazole-tagged 1,4-dihydropyridine analogs. This process is achieved through a one-pot process under microwave irradiation and catalyst-free conditions, demonstrating the versatility of the compound in chemical syntheses (Kerru et al., 2021).

properties

IUPAC Name

1-[(1-acetylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-8(16)13-3-2-9(4-13)5-14-6-10(7-15)11-12-14/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMDAZFLJFXYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-acetylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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